molecular formula C22H16O3 B3000614 (2E)-3-{5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]furan-2-yl}-1-phenylprop-2-en-1-one CAS No. 123612-96-4

(2E)-3-{5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]furan-2-yl}-1-phenylprop-2-en-1-one

Cat. No.: B3000614
CAS No.: 123612-96-4
M. Wt: 328.367
InChI Key: HSGSSYGYTKOUJK-WXUKJITCSA-N
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Description

The compound (2E)-3-{5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]furan-2-yl}-1-phenylprop-2-en-1-one is a complex organic molecule characterized by its furan and phenyl groups

Scientific Research Applications

(2E)-3-{5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]furan-2-yl}-1-phenylprop-2-en-1-one: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

The future directions for the study and application of this compound could involve further exploration of the oxidation processes of furan and its homologs in the synthesis of various derivatives . Additionally, the electrochemical oxidation of similar compounds, such as 5-Hydroxymethylfurfural (HMF), is a promising area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]furan-2-yl}-1-phenylprop-2-en-1-one typically involves a multi-step process. One common method includes the condensation of 3-oxo-3-phenylprop-1-en-1-yl with a furan derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient synthesis. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]furan-2-yl}-1-phenylprop-2-en-1-one: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.

    Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid, leading to the formation of brominated or nitrated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Bromine, nitric acid, sulfuric acid as a catalyst.

Major Products

Mechanism of Action

The mechanism of action of (2E)-3-{5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]furan-2-yl}-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-{5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]furan-2-yl}-1-phenylprop-2-en-1-one: is unique due to its specific combination of furan and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-3-[5-[(E)-3-oxo-3-phenylprop-1-enyl]furan-2-yl]-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O3/c23-21(17-7-3-1-4-8-17)15-13-19-11-12-20(25-19)14-16-22(24)18-9-5-2-6-10-18/h1-16H/b15-13+,16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGSSYGYTKOUJK-WXUKJITCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C=CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)/C=C/C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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